molecular formula C12H10ClNS B14538162 5-Chloro-8-methyl-2,3-dihydrothieno[2,3-b]quinoline CAS No. 62480-63-1

5-Chloro-8-methyl-2,3-dihydrothieno[2,3-b]quinoline

Cat. No.: B14538162
CAS No.: 62480-63-1
M. Wt: 235.73 g/mol
InChI Key: YOYYQUOFXACYGD-UHFFFAOYSA-N
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Description

5-Chloro-8-methyl-2,3-dihydrothieno[2,3-b]quinoline: is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 8th position on the quinoline ring, along with a fused thieno ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-methyl-2,3-dihydrothieno[2,3-b]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde followed by cyclodehydration can yield the desired quinoline derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, is common in industrial settings due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-8-methyl-2,3-dihydrothieno[2,3-b]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

5-Chloro-8-methyl-2,3-dihydrothieno[2,3-b]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-8-methyl-2,3-dihydrothieno[2,3-b]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-8-methyl-2,3-dihydrothieno[2,3-b]quinoline is unique due to the presence of both chlorine and methyl substituents, which can significantly influence its chemical reactivity and biological activity. The fused thieno ring also adds to its distinct properties compared to other quinoline derivatives .

Properties

CAS No.

62480-63-1

Molecular Formula

C12H10ClNS

Molecular Weight

235.73 g/mol

IUPAC Name

5-chloro-8-methyl-2,3-dihydrothieno[2,3-b]quinoline

InChI

InChI=1S/C12H10ClNS/c1-7-2-3-10(13)9-6-8-4-5-15-12(8)14-11(7)9/h2-3,6H,4-5H2,1H3

InChI Key

YOYYQUOFXACYGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C3CCSC3=N2

Origin of Product

United States

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